molecular formula C6H11F2NO2 B13313876 Methyl 2-amino-4,4-difluoropentanoate

Methyl 2-amino-4,4-difluoropentanoate

Cat. No.: B13313876
M. Wt: 167.15 g/mol
InChI Key: MJSTYRKCGCPVPL-UHFFFAOYSA-N
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Description

Methyl 2-amino-4,4-difluoropentanoate is a chemical compound with the molecular formula C6H11F2NO2 It is characterized by the presence of two fluorine atoms attached to the fourth carbon in the pentanoate chain, along with an amino group at the second carbon and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4,4-difluoropentanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a glycine Schiff base with a fluorinated alkyl halide in the presence of a base. The resulting intermediate is then subjected to hydrolysis and esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as the use of recyclable chiral auxiliaries to form Ni(II) complexes with glycine Schiff bases. These complexes are then alkylated and subsequently disassembled to reclaim the chiral auxiliary and produce the target compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4,4-difluoropentanoate can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid, or it can be involved in esterification reactions to form new esters.

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Esterification typically involves the use of alcohols and acid catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can introduce various functional groups at the amino position .

Scientific Research Applications

Methyl 2-amino-4,4-difluoropentanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-amino-4,4-difluoropentanoate exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The amino group can form hydrogen bonds and interact with enzymes, while the ester group can undergo hydrolysis to release active metabolites .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4,4-difluorobutanoate
  • Methyl 2-amino-4,4-difluoropropanoate
  • Methyl 2-amino-4,4-difluorohexanoate

Uniqueness

Methyl 2-amino-4,4-difluoropentanoate is unique due to its specific arrangement of fluorine atoms and the presence of both an amino group and a methyl ester group. This combination of features provides distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C6H11F2NO2

Molecular Weight

167.15 g/mol

IUPAC Name

methyl 2-amino-4,4-difluoropentanoate

InChI

InChI=1S/C6H11F2NO2/c1-6(7,8)3-4(9)5(10)11-2/h4H,3,9H2,1-2H3

InChI Key

MJSTYRKCGCPVPL-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C(=O)OC)N)(F)F

Origin of Product

United States

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